molecular formula C48H82O19 B14759916 Mogroside III-A2

Mogroside III-A2

Cat. No.: B14759916
M. Wt: 963.2 g/mol
InChI Key: PASFPXYDHLIVRF-AFBORMSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mogrosides, including Mogroside III-A2, is complex due to the intricate structure of these compounds. The primary method involves the biotransformation of mogrosides using enzymatic processes. For instance, β-glucosidase can be immobilized on glass spheres to convert mogroside V into mogroside III and other derivatives . The optimal conditions for this enzymatic conversion are a pH of 4 and a temperature of 30°C .

Industrial Production Methods: Industrial production of mogrosides typically involves extraction from the fruit of Siraitia grosvenorii. Methods such as Soxhlet extraction, microwave-assisted extraction, and supercritical fluid extraction are commonly employed to obtain high-purity mogrosides . These methods ensure the efficient extraction of mogrosides while maintaining their structural integrity.

Chemical Reactions Analysis

Types of Reactions: Mogroside III-A2 undergoes various chemical reactions, including hydrolysis and glycosylation. Hydrolysis, often catalyzed by enzymes like β-glucosidase, breaks down the glycosidic bonds, leading to the formation of mogrol and other derivatives .

Common Reagents and Conditions: The hydrolysis of mogrosides typically requires acidic or enzymatic conditions. For example, β-glucosidase is used under optimal conditions of pH 4 and 30°C to achieve efficient hydrolysis .

Major Products Formed: The primary products formed from the hydrolysis of mogrosides include mogrol and various glycosylated derivatives. These products retain the biological activities of the parent compounds and are often used in further research and applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C48H82O19

Molecular Weight

963.2 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1

InChI Key

PASFPXYDHLIVRF-AFBORMSVSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C

Origin of Product

United States

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